molecular formula C22H23N5O2 B14934898 2-methyl-1-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide

2-methyl-1-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B14934898
M. Wt: 389.4 g/mol
InChI Key: NZFTXMJNWCPVKG-UHFFFAOYSA-N
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Description

2-methyl-1-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of triazolo-pyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from commercially available reagents. One common method involves the condensation of 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid with 5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentylamine under specific reaction conditions . The reaction is usually carried out in the presence of coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in a suitable solvent like DMF (dimethylformamide) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This might include the use of automated synthesis equipment and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in solvents such as ethanol or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions typically result in the replacement of specific functional groups with nucleophiles.

Mechanism of Action

The mechanism of action of 2-methyl-1-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound is known to intercalate into DNA, disrupting the DNA structure and inhibiting the replication and transcription processes . This leads to the inhibition of cancer cell proliferation and induces apoptosis. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities Its ability to intercalate DNA and inhibit cancer cell proliferation sets it apart from other similar compounds

Biological Activity

The compound 2-methyl-1-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic molecule that exhibits significant pharmacological potential due to its unique structural features. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Structural Characteristics

The molecular formula of the compound is C20H19N5O2C_{20}H_{19}N_{5}O_{2}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound features a dihydroisoquinoline core and a triazolo[4,3-a]pyridine moiety, both of which are known for their bioactive properties.

Biological Activity

Research indicates that compounds containing the triazolo[4,3-a]pyridine structure often exhibit diverse biological activities. Specifically, This compound has been investigated for its potential effects on various biological targets:

1. Antitumor Activity

Compounds with similar structural motifs have demonstrated antitumor properties. For example:

Compound Name Structural Features Biological Activity
2-(3-methylbutyl)-1-oxo-N-[3-(triazolo[4,3-a]pyridin)]Similar triazole and isoquinoline structuresAntitumor activity
N-(3-(triazolo[4,3-a]pyridin))propyl)-2-isobutylcarboxamideContains similar moietiesAntimicrobial properties

2. Neurological Effects

The interaction of the compound with glutamatergic neurotransmission systems may provide insights into its potential use in treating neurological disorders. Dysfunction in these pathways is linked to conditions such as epilepsy and other neurological diseases.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in biological systems. The presence of the triazole ring is particularly noteworthy as it enhances binding affinity to various targets.

Case Studies

Several studies have explored the pharmacological profile of related compounds:

  • A study on perampanel , a known AMPA receptor antagonist derived from a similar structural framework, showed potent activity in in vitro assays (IC50 = 60 nM) and in vivo seizure models (minimum effective dose = 2 mg/kg) .

Comparative Analysis

Comparative studies with structurally similar compounds reveal insights into the unique biological profile of This compound . For example:

Compound Molecular Weight Biological Activity
2-(5-Methyl-[1,2,4]triazolo[4,3-a]quinoline)375.4 g/molAntimicrobial effects
2-(2-methylpropyl)-1-oxo-N-[5-(triazolo[4,3-a]pyridin)]375.4 g/molAntitumor activity

Properties

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

2-methyl-1-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]isoquinoline-4-carboxamide

InChI

InChI=1S/C22H23N5O2/c1-26-15-18(16-9-4-5-10-17(16)22(26)29)21(28)23-13-7-2-3-11-19-24-25-20-12-6-8-14-27(19)20/h4-6,8-10,12,14-15H,2-3,7,11,13H2,1H3,(H,23,28)

InChI Key

NZFTXMJNWCPVKG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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